2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC15856013
Molecular Formula: C14H16N2O2S
Molecular Weight: 276.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O2S |
|---|---|
| Molecular Weight | 276.36 g/mol |
| IUPAC Name | 2-[2-amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C14H16N2O2S/c1-7-4-8(2)12(9(3)5-7)13-10(6-11(17)18)19-14(15)16-13/h4-5H,6H2,1-3H3,(H2,15,16)(H,17,18) |
| Standard InChI Key | QFQRNHDBXKBKPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)N)CC(=O)O)C |
Introduction
Overview of Key Characteristics
2-(2-Amino-4-mesitylthiazol-5-yl)acetic acid is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a mesityl (2,4,6-trimethylphenyl) group at position 4, and an acetic acid moiety at position 5. While direct experimental data for this specific compound remains limited in published literature, its structural analogs and related thiazole derivatives provide critical insights into its probable physicochemical properties, synthesis pathways, and biological relevance .
Structural and Molecular Features
Molecular Architecture
The compound’s structure integrates three key functional groups:
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Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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2-Amino substituent: A primary amine (–NH2) at position 2, enabling hydrogen bonding and nucleophilic reactivity.
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4-Mesityl group: A bulky 2,4,6-trimethylphenyl substituent at position 4, which may enhance lipophilicity and steric hindrance.
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5-Acetic acid moiety: A carboxylic acid (–CH2COOH) at position 5, contributing to solubility in polar solvents and potential for salt formation .
| Property | Value/Description |
|---|---|
| Molecular Formula | C14H17N2O2S |
| Molecular Weight | 293.37 g/mol |
| IUPAC Name | 2-(2-Amino-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl)acetic acid |
| CAS Registry | Not formally assigned |
Note: Molecular formula and weight are calculated based on structural analogs .
Synthesis Pathways and Challenges
Hypothetical Synthetic Routes
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Thiazole Ring Formation:
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Functionalization at Position 5:
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Amino Group Installation:
Analytical Characterization
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Spectroscopy: FT-IR would confirm carboxylic acid (≈1700 cm⁻¹) and amine (≈3300 cm⁻¹) functionalities.
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Mass Spectrometry: High-resolution MS (HRMS) would validate the molecular ion peak at m/z 293.37.
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X-ray Diffraction: Crystallography data for analogous compounds (e.g., Vulcanchem’s 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)acetic acid) suggest a monoclinic crystal system with hydrogen-bonded networks.
Physicochemical Properties (Extrapolated)
Physical State and Solubility
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State: Likely a crystalline solid at room temperature, analogous to 2-Amino-4-thiazoleacetic acid (melting point: 130°C) .
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group; limited solubility in water (≈1–5 mg/mL).
Stability and Reactivity
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Thermal Stability: Decomposition expected above 200°C, based on thiazole derivatives .
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pH Sensitivity: The carboxylic acid moiety (pKa ≈ 4.5) and amine group (pKa ≈ 9.5) confer zwitterionic behavior in aqueous solutions .
Industrial and Research Utility
Material Science Applications
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